Cyclopentyl 3-(piperidinomethyl)phenyl ketone
Description
Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO and a molecular weight of 271.4 g/mol . It features a cyclopentyl group attached to a phenyl ring substituted with a piperidinomethyl moiety at the 3-position. Key physical properties include a predicted density of 1.076 g/cm³ and a boiling point of 400.5±28.0 °C . The compound is primarily used as an intermediate in pharmaceutical research, particularly in synthesizing anticholinergic agents .
Properties
IUPAC Name |
cyclopentyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(16-8-2-3-9-16)17-10-6-7-15(13-17)14-19-11-4-1-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBFOLNWQQHJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643171 | |
| Record name | Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-70-9 | |
| Record name | Cyclopentyl[3-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 3-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 3-(piperidinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol . The reaction mixture is then subjected to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 3-(piperidinomethyl)phenyl ketone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 3-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloalkyl Phenyl Ketones
Compounds with cycloalkyl groups attached to a phenyl ketone scaffold exhibit distinct reactivity and physical properties depending on ring size and substituents.
Reactivity with Sodium Borohydride
Studies on the reduction of cycloalkyl phenyl ketones with sodium borohydride reveal significant reactivity differences:
Key Findings :
- Cyclopentyl phenyl ketone shows higher reactivity than smaller (cyclopropyl, cyclobutyl) and larger (cyclohexyl) analogs due to reduced angular strain in the five-membered ring .
- The anomalous lower reactivity of cyclohexyl phenyl ketone may arise from steric hindrance or conformational inflexibility in the transition state .
Substituent Variations on the Phenyl Ring
The 3-(piperidinomethyl) substituent distinguishes the target compound from analogs with different functional groups:
Key Findings :
Functional Group Analogs
Phenyl N-Tridecyl Ketone (C₂₀H₃₂O)
- Classified as non-hazardous but lacks toxicological data .
Piperonyl Methyl Ketone (C₉H₈O₃)
- Contains a methylenedioxyphenyl group.
- Requires stringent safety measures (e.g., respiratory protection) due to irritant properties .
Biological Activity
Cyclopentyl 3-(piperidinomethyl)phenyl ketone, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- IUPAC Name : this compound
Structural Characteristics
The compound features a cyclopentyl ring and a piperidinyl group attached to a phenyl ketone moiety. This combination is significant for its pharmacological properties, particularly in terms of interacting with various biological targets.
Anticancer Properties
Research has indicated that Mannich bases, including derivatives similar to this compound, exhibit notable anticancer activity. A study demonstrated that certain Mannich bases showed cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
The cytotoxic effects were attributed to mechanisms such as DNA topoisomerase I inhibition and alkylation of cellular thiols, leading to apoptosis in cancer cells .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that Mannich bases can act against various bacterial and fungal strains. The effectiveness of these compounds often correlates with their structural diversity and the presence of specific functional groups that enhance their interaction with microbial targets .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism, which is crucial for their anticancer and antimicrobial effects.
- Receptor Modulation : The ability of this compound to act as a ligand for various receptors may contribute to its pharmacological profile, particularly in modulating pathways related to inflammation and cancer progression .
Study 1: Anticancer Activity Assessment
A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated varying degrees of potency, with IC values reported as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | <2 |
| HepG2 | 10 |
| PC-3 | 15 |
These findings highlight the potential of this compound as an anticancer agent, particularly against MCF-7 cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of Mannich bases similar to this compound. The study reported effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Candida albicans | 15 |
These results underscore the compound's potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for Cyclopentyl 3-(piperidinomethyl)phenyl ketone, and what are the optimal reaction conditions?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of 3-(piperidinomethyl)phenylacetic acid with cyclopentanone under acidic or basic catalysis (e.g., H₂SO₄ or NaOH) at 60–80°C to form the ketone intermediate .
- Step 2: Purification via column chromatography or recrystallization in ethanol to isolate the product (yield: ~75–86%) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄, Ethanol | 70°C | 75–80 |
| 1 | NaOH, THF | 60°C | 82–86 |
| 2 | Ethanol recrystallization | RT | 90–95 (purity) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopentyl, piperidinomethyl, and ketone moieties. Key signals include δ 2.1–2.5 ppm (cyclopentyl CH₂) and δ 7.3–7.6 ppm (aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.40 (C₁₈H₂₅NO) .
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the ketone carbonyl group .
Q. What are the key chemical reactions and their applications in derivatization?
Methodological Answer:
- Reduction: LiAlH₄ reduces the ketone to a secondary alcohol (yield: ~85%), useful for probing hydrogen-bonding interactions in biological assays .
- Nucleophilic Substitution: Reactivity with Grignard reagents (e.g., CH₃MgBr) introduces alkyl groups at the ketone position, enabling structural diversification .
- Oxidation: Controlled oxidation with KMnO₄ yields carboxylic acid derivatives for solubility studies .
Advanced Research Questions
Q. How do reaction kinetics vary with structural modifications, such as cyclopentyl vs. cyclohexyl groups?
Methodological Answer: Kinetic studies with NaBH₄ reveal that cyclopentyl phenyl ketones react faster (relative rate: 0.36) than cyclohexyl analogs (0.25) at 0°C due to reduced torsional strain in the five-membered ring . Table 2 compares rates: Table 2: Relative Reaction Rates of Cycloalkyl Phenyl Ketones
| Cycloalkyl Group | Relative Rate (0°C) |
|---|---|
| Cyclopropyl | 0.12 |
| Cyclobutyl | 0.23 |
| Cyclopentyl | 0.36 |
| Cyclohexyl | 0.25 |
Q. What strategies resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?
Methodological Answer:
- Dose-Response Optimization: Use logarithmic dilution series (0.1–100 µM) to account for non-linear effects in cytotoxicity assays .
- Target Validation: Combine proteomics (e.g., affinity chromatography) with molecular docking to identify binding partners (e.g., enzymes in the MAPK pathway) .
- Solvent Controls: Test DMSO vs. aqueous solubility to rule out solvent-induced artifacts .
Q. How can computational modeling predict reactivity and interactions with biological targets?
Methodological Answer:
- DFT Calculations: Optimize the 3D structure at the B3LYP/6-31G* level to study electrophilic sites (e.g., ketone carbonyl) for nucleophilic attack .
- Molecular Dynamics (MD): Simulate binding to acetylcholine esterase (AChE) using GROMACS to assess residence time and binding energy (ΔG ~ -8.2 kcal/mol) .
Q. What are the challenges in scaling up synthesis, and how to address them?
Methodological Answer:
- By-Product Mitigation: Optimize catalyst loading (e.g., 5 mol% H₂SO₄) and use flow chemistry to minimize side reactions (e.g., over-oxidation) .
- Green Chemistry: Replace THF with cyclopentyl methyl ether (CPME) for safer solvent systems .
- Process Analytics: Implement in-line FTIR to monitor reaction progression and automate pH adjustment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
